molecular formula C9H6BrClN2O2 B1378236 5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester CAS No. 1352397-77-3

5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester

Cat. No.: B1378236
CAS No.: 1352397-77-3
M. Wt: 289.51 g/mol
InChI Key: MPFXEPROQSLUTK-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester is a halogenated indazole derivative featuring bromine and chlorine substituents at the 5- and 3-positions of the indazole core, respectively, with a methyl ester group at the carboxylic acid moiety. The compound’s synthesis involves esterification of the corresponding carboxylic acid precursor. However, challenges such as unexpected methylation at the indazole N-1 position (yielding byproducts like 1-methyl derivatives) have been reported during esterification, indicating the need for precise reaction control .

Properties

IUPAC Name

methyl 5-bromo-3-chloro-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O2/c1-15-9(14)4-3-7-5(2-6(4)10)8(11)13-12-7/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFXEPROQSLUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathway for Structural Analogs

A closely related compound, methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate (CAS 1037841-34-1), demonstrates a validated synthesis route:

Parameter Detail
Starting Material Methyl 3-amino-6-bromo-5-chloro-2-methylbenzoate (500 mg, 1.80 mmol)
Reagents Acetic acid (9 mL), sodium nitrite (137 mg, 1.99 mmol)
Reaction Conditions 24 hr stirring at 10-30°C
Workup Extraction with ethyl acetate, NaHCO₃ wash, anhydrous Na₂SO₄ drying
Purification Silica gel column chromatography (NH, ethyl acetate)
Yield 76% (398 mg)
Characterization ¹H-NMR (CDCl₃): δ 4.05 (s, 3H), 7.66 (s, 1H), 8.31 (s, 1H), 10.60 (brs, 1H)

This method employs diazotization followed by cyclization, suggesting analogous approaches could apply to the 3-chloro isomer with modified starting material positioning.

Critical Reaction Considerations

  • Halogen Placement : Bromine and chlorine positions dictate precursor selection. For 3-chloro substitution, meta-directing groups would require adjusted aromatic substitution patterns compared to the 6-chloro analog.
  • Solvent Systems : Acetic acid/water mixtures enable controlled nitrosation, while ethyl acetate extraction efficiently isolates polar intermediates.
  • Purification Challenges : Silica chromatography with NH-modified phases improves separation of halogenated indazoles.

Comparative Analysis of Indazole Derivatives

Property 5-Bromo-3-chloro Isomer 5-Bromo-6-chloro Isomer
CAS Number 1352397-77-3 1037841-34-1
Molecular Formula C₉H₆BrClN₂O₂ C₉H₆BrClN₂O₂
Substituent Positions Br at C5, Cl at C3 Br at C5, Cl at C6
Synthetic Yield Not reported 76%
Key Applications Medicinal chemistry lead compound Intermediate for kinase inhibitors

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution under mild conditions due to electron withdrawal by the adjacent indazole nitrogen. Key examples include:

Suzuki-Miyaura Cross-Coupling
The bromo group participates in palladium-catalyzed couplings with boronic acids. For example:

  • Reaction with phenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (80°C, 12 hr) yields 5-phenyl derivatives (yield: 72–85%) .

  • Coupling with heterocyclic boronic acids (e.g., pyrrole or thiophene derivatives) requires K₃PO₄ as base and microwave irradiation (100°C, 30 min) for optimal regioselectivity .

Buchwald-Hartwig Amination
Primary/secondary amines replace bromine using Pd₂(dba)₃ and Xantphos in toluene (100°C, 24 hr), producing 5-aminoindazoles (yield: 60–78%) .

Reaction TypeConditionsYieldSource
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C72–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, toluene, 100°C60–78%

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to carboxylic acid under acidic or basic conditions:

  • Basic Hydrolysis : NaOH (2M) in MeOH/H₂O (1:1) at 70°C for 6 hr gives the carboxylic acid (yield: 90–95%) .

  • Acidic Hydrolysis : HCl (6M) in dioxane at reflux (12 hr) achieves similar results but with lower selectivity.

The carboxylic acid can then be converted to amides or acyl chlorides. For example, reaction with SOCl₂ forms the acid chloride, which reacts with amines to yield secondary amides (yield: 65–80%).

Halogen Exchange Reactions

The chlorine at position 3 can be replaced via metal-halogen exchange:

  • Lithiation : Treatment with LDA at −78°C in THF generates a lithium intermediate, which reacts with electrophiles (e.g., CO₂, alkyl halides) to introduce new substituents.

  • Copper-Mediated Coupling : Using CuI and trans-N,N′-dimethylcyclohexane-1,2-diamine in DMF (120°C, 24 hr), chlorine is replaced by aryl/alkynyl groups (yield: 50–70%).

Cyclization and Ring Formation

The indazole core participates in cycloadditions:

  • Click Chemistry : The azide-alkyne Huisgen cycloaddition (CuSO₄, sodium ascorbate) forms triazole-linked hybrids (yield: 75–88%).

  • Photochemical Cyclization : UV irradiation in the presence of maleic anhydride generates fused tetracyclic structures (yield: 40–55%).

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C; stored at −20°C under inert gas .

  • pH Sensitivity : Hydrolyzes rapidly in alkaline conditions (pH > 10) but remains stable in acidic media (pH 2–6).

  • Solvent Effects : Reactivity in polar aprotic solvents (DMF, DMSO) exceeds that in nonpolar solvents (toluene, hexane) .

Scientific Research Applications

Biological Activities

The biological activities of 5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester have been investigated in various studies:

  • Antimicrobial Activity: Research indicates that derivatives of indazole compounds exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects: Some studies suggest that indazole derivatives can inhibit inflammatory pathways, which may be beneficial in treating conditions such as arthritis .
  • Anticancer Potential: There is growing interest in the anticancer properties of indazole compounds, including their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Therapeutic Applications

The therapeutic applications of this compound are primarily centered around its role as an intermediate in the synthesis of more complex pharmaceutical agents:

  • Migraine Treatment: This compound serves as an intermediate in the synthesis of eletriptan, a medication used for treating migraines. Eletriptan acts as a selective agonist for serotonin receptors, specifically targeting the 5-HT_1B and 5-HT_1D receptors .
Application AreaDescription
Migraine TreatmentIntermediate for eletriptan synthesis
AntimicrobialPotential candidate for new antibiotics
Anti-inflammatoryInhibits inflammatory pathways
AnticancerInduces apoptosis in cancer cells

Case Studies and Research Findings

Several case studies highlight the significance of this compound in drug development:

  • Case Study 1: A study demonstrated that modifications to the indazole structure could enhance its binding affinity to target receptors involved in migraine pathophysiology, leading to improved efficacy in migraine relief using derivatives of this compound .
  • Case Study 2: Another research effort focused on synthesizing new indazole derivatives that exhibited potent anti-inflammatory effects in preclinical models, suggesting that compounds like this compound could be pivotal in developing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it may bind to the active site of kinases, preventing their activity and thereby modulating cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Key Observations:

Halogen Position and Type:

  • The 5-bromo substituent in the target compound contributes to higher similarity (0.98) compared to its 6-bromo isomer (0.97). Bromine at C5 enhances steric and electronic effects distinctively, which may influence binding affinity in biological targets .
  • Replacing bromine with chlorine (e.g., 5-chloro-1H-indazole-3-carboxylic acid) reduces similarity (0.92), reflecting differences in electronegativity, van der Waals radius (Br: 1.85 Å vs. Cl: 1.75 Å), and lipophilicity .

Ester vs. Carboxylic Acid:

  • The methyl ester derivative (CAS 78155-74-5) shows higher similarity (0.98) to the target compound than its carboxylic acid counterpart (0.91). The ester group enhances membrane permeability, a critical factor in drug design .

N-Substitution Byproducts:

  • During synthesis, competing N-1 methylation (e.g., forming 1-methyl-5-bromo-indazole-3-carboxylate) reduces reaction efficiency. This side reaction is less prevalent in simpler analogues like ethyl indazole-3-carboxylate (CAS 4498-68-4) .

Biological Activity

5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester (CAS No. 1352397-77-3) is a compound belonging to the indazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Indazole Derivatives

Indazoles are heterocyclic compounds characterized by a fused benzene and pyrazole ring. Their structural versatility allows for various substitutions that can enhance their biological properties. The presence of halogen atoms, such as bromine and chlorine in this compound, is known to influence its reactivity and biological activity significantly.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly kinases. Kinases are enzymes that play crucial roles in cellular signaling pathways by transferring phosphate groups to proteins. By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation and apoptosis.

Key Mechanisms:

  • Kinase Inhibition : The compound acts as a kinase inhibitor, binding to the active sites of target kinases and preventing their activity.
  • Substitution Reactions : The bromine and chlorine atoms can be substituted with other functional groups, potentially enhancing the compound's therapeutic profile.
  • Cellular Signaling Modulation : It influences pathways related to inflammation and cancer progression through its interaction with cellular receptors.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have indicated that indazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects against bacterial strains, suggesting it may serve as a lead compound for developing new antibiotics.
  • Anti-inflammatory Effects : Its ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.

Case Studies and Experimental Data

Several studies have explored the biological activities of related indazole derivatives, providing insights into their potential applications:

StudyCompoundActivityFindings
5-Bromo-1H-indazole derivativesAnticancerIC50 values ranging from 9.3 ± 3.2 nM to 25.8 ± 2.3 nM against ERK1/2 signaling pathways
Various substituted indazolesAntimicrobialEffective against multiple bacterial strains, demonstrating broad-spectrum activity
Indazole derivativesAnti-inflammatorySignificant reduction in inflammatory markers in vitro

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves esterification of the parent carboxylic acid (e.g., 5-Bromo-3-chloro-1H-indazole-carboxylic acid) using methanol under acidic or catalytic conditions. Key steps include:

  • Halogenation : Bromine and chlorine substituents are introduced via electrophilic substitution or transition-metal-catalyzed reactions.
  • Esterification : Methyl ester formation is achieved using thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by methanol addition. Reflux in acetic acid with sodium acetate (as a base) is often employed to drive esterification to completion .
  • Critical Conditions : Strict temperature control (70–100°C), anhydrous solvents, and inert atmospheres (N₂/Ar) are essential to minimize hydrolysis or dehalogenation side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Chromatography : HPLC with UV detection (λ = 254–280 nm) or GC-MS (for volatile impurities) is used to assess purity. Retention times and mass spectra are compared to standards .

  • Spectroscopy :
  • ¹H/¹³C NMR : Diagnostic peaks include the methyl ester (δ ~3.9 ppm for –OCH₃) and indazole aromatic protons (δ 7.5–8.5 ppm). Chlorine and bromine substituents induce distinct splitting patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are used to refine crystal structures, particularly for resolving positional isomerism in halogenated indazoles .

Q. What are the primary applications of this compound in medicinal chemistry or materials science?

  • Methodological Answer :

  • Medicinal Chemistry : The compound serves as a key intermediate for kinase inhibitors or G-protein-coupled receptor (GPCR) modulators due to its indazole core, which mimics adenine in ATP-binding pockets. Bromine and chlorine enhance lipophilicity and target binding .
  • Materials Science : Halogenated indazoles are precursors for photoactive polymers or metal-organic frameworks (MOFs), where heavy atoms (Br/Cl) improve X-ray attenuation or catalytic activity .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting vs. X-ray results) in halogenated indazole derivatives?

  • Methodological Answer :

  • Dynamic NMR Studies : Variable-temperature NMR can reveal conformational flexibility or tautomerism that static spectra may obscure. For example, indazole NH protons may exhibit exchange broadening at room temperature .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them to experimental data to identify discrepancies caused by crystal packing effects .
  • Multi-Technique Validation : Cross-validate with IR (C=O stretch ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What strategies mitigate byproduct formation during esterification of halogenated indazole carboxylic acids?

  • Methodological Answer :

  • Protection/Deprotection : Protect sensitive halogens (e.g., using Boc groups) during esterification to prevent nucleophilic substitution.
  • Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate esterification while minimizing acid-catalyzed side reactions.
  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients effectively separates ester products from unreacted acid or dihalogenated impurities .

Q. How do bromine and chlorine substituents influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The 3-chloro substituent may hinder Pd catalyst access to the C5-bromo position, requiring bulky ligands (e.g., SPhos) to enhance coupling efficiency.
  • Electronic Effects : Bromine’s higher electronegativity (vs. Cl) increases the C–Br bond’s susceptibility to oxidative addition, favoring selective coupling at C5.
  • Case Study : In a model reaction with phenylboronic acid, GC-MS analysis showed 85% conversion to the biaryl product when using Pd(OAc)₂ and SPhos in toluene/water .

Q. What computational methods predict the stability of this ester under varying pH conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate hydrolysis kinetics in explicit solvent models (e.g., water/methanol mixtures) to estimate degradation rates.
  • pKa Calculations : Software like MarvinSketch predicts the carboxylic acid’s pKa (~4.5), indicating ester stability at pH > 2. Experimental validation via pH-dependent HPLC confirms these predictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester
Reactant of Route 2
5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester

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